2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide is a complex organic compound characterized by the presence of trichloroacetamide and fluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of trifluoroacetic anhydride and appropriate amines can be part of the synthetic route .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide
- 2-Fluoro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)acetamide
Uniqueness
2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide is unique due to its specific combination of trichloroacetamide and fluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
917870-91-8 |
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Molecular Formula |
C6H7Cl3FNO3S |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[2-(fluoromethyl)-5-oxooxathiolan-2-yl]acetamide |
InChI |
InChI=1S/C6H7Cl3FNO3S/c7-6(8,9)5(13)11-15(3-10)2-1-4(12)14-15/h1-3H2,(H,11,13) |
InChI Key |
PCCKFFNGXIDLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(OC1=O)(CF)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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